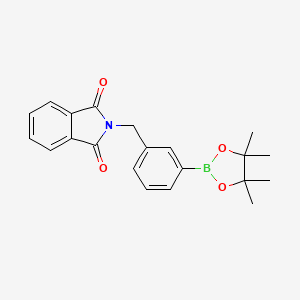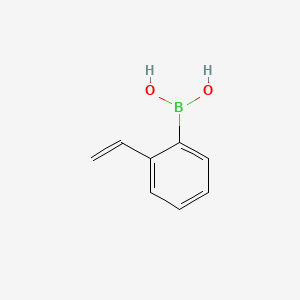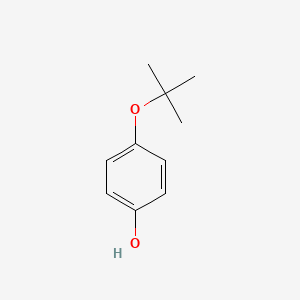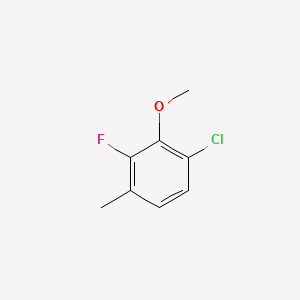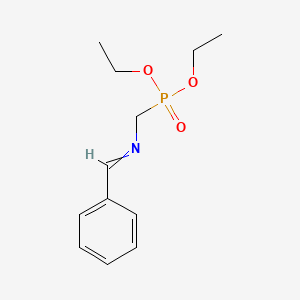![molecular formula C16H16O4 B1303858 3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid CAS No. 886361-17-7](/img/structure/B1303858.png)
3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid” is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.3 . The IUPAC name for this compound is 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid” is 1S/C16H16O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 88 - 90°C .Scientific Research Applications
Mechanistic Insights into Lignin Acidolysis
T. Yokoyama's study on lignin model compounds, specifically focusing on β-O-4 bond cleavage during acidolysis, provides insight into the mechanisms of lignin degradation, which is crucial for understanding the chemical behavior of phenolic compounds, including 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid analogues. The research highlights the distinct reaction mechanisms based on compound structure and the influence of the γ-hydroxymethyl group, which could have implications for the synthesis and modification of related phenolic acids in lignin valorization efforts (Yokoyama, 2015).
Chlorogenic Acid: A Model for Pharmacological Research
M. Naveed et al.'s review on Chlorogenic Acid (CGA) demonstrates the vast pharmacological potential of phenolic acids. CGA's diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, provide a model for exploring similar benefits of 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid and its derivatives. This comprehensive overview suggests avenues for future research on the biological and pharmacological effects of phenolic compounds (Naveed et al., 2018).
Anticancer and Anti-inflammatory Potential
The exploration of 4′-Geranyloxyferulic acid (GOFA) by F. Epifano et al. sheds light on the anti-inflammatory and anti-tumor properties of phenolic acids. The documented protective effects on colon cancer growth and the presence in edible fruits and vegetables suggest the potential of structurally similar compounds, such as 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid, for dietary chemoprevention and therapeutic applications (Epifano et al., 2015).
Environmental and Health Implications of Phenolic Acid Derivatives
Research by D. Werner et al. on the sorption of phenoxy herbicides highlights the environmental relevance of phenolic acids, including derivatives similar to 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid. The study provides insights into the behavior of these compounds in soil and their potential impacts on environmental health, emphasizing the need for further investigation into the environmental fate and biological effects of phenolic acid derivatives (Werner et al., 2012).
Antioxidant Properties and Therapeutic Applications
The review by Cheemanapalli Srinivasulu et al. on Syringic Acid (SA) presents a comprehensive overview of the occurrence, biosynthesis, and broad spectrum of therapeutic applications of phenolic acids. The documented antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities of SA offer a framework for assessing the health benefits and therapeutic potential of 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid and its derivatives, underscoring the importance of these compounds in biomedical research and development (Srinivasulu et al., 2018).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBEDNZYYTKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273061 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid | |
CAS RN |
886361-17-7 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

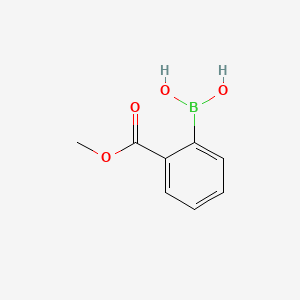
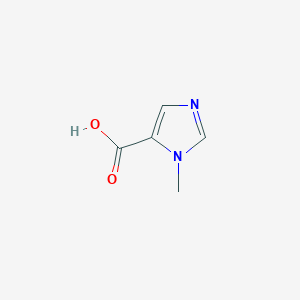
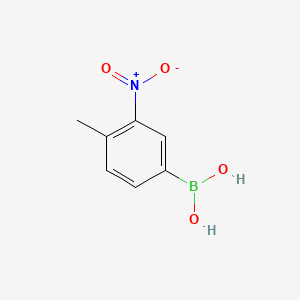
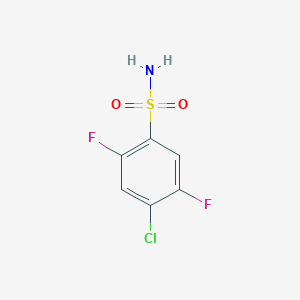
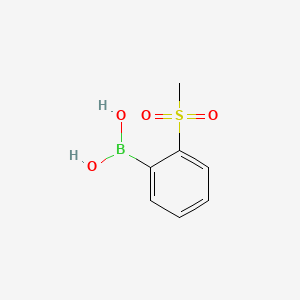
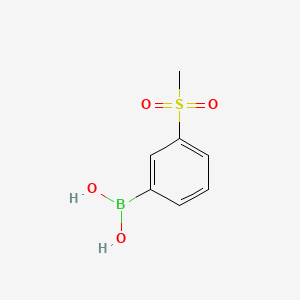
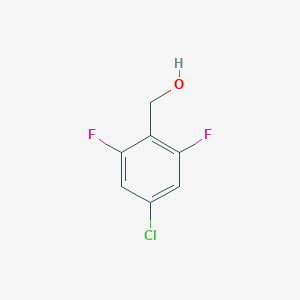
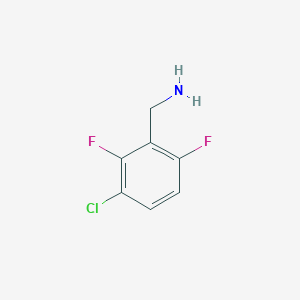
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)
